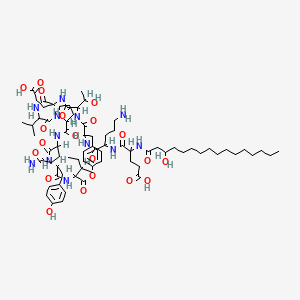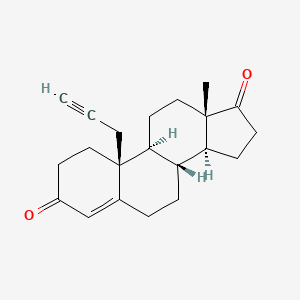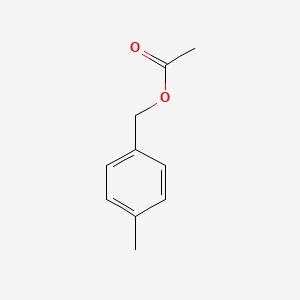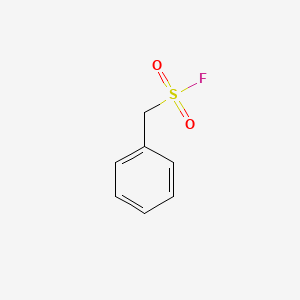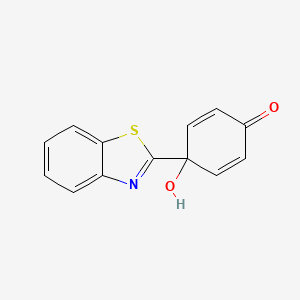
Podofilotoxona
Descripción general
Descripción
Podophyllotoxin (PTOX) is a biologically active compound derived from the podophyllum plant . It is used as a chemotherapeutic agent for a variety of cancers . It is also the active ingredient in Podofilox, a medical cream used to treat genital warts and molluscum contagiosum .
Molecular Structure Analysis
Podophyllotoxin is a well-known naturally aryltetralinlignane . Its structure was first discovered in the plant Podophyllum peltatum and was clarified by W. Borsche and J. Niemann in 1932 .
Chemical Reactions Analysis
Podophyllotoxin derivatives can induce cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II . They can not only inhibit the migration and invasion of triple-negative breast cancer but also affect the cell cycle and induce apoptosis .
Physical And Chemical Properties Analysis
Podophyllotoxin has a molar mass of 414.410 g·mol −1 and a melting point of 183.3 to 184 °C (361.9 to 363.2 °F) .
Aplicaciones Científicas De Investigación
Fármaco Quimioterapéutico
La podofilotoxina y sus derivados son ampliamente reconocidos como compuestos farmacológicamente activos de amplio espectro . La etopósido, por ejemplo, es un fármaco quimioterapéutico de primera línea que se utiliza contra varios tipos de cáncer debido a su superior actividad anticancerígena . Se utiliza como agente quimioterapéutico para una variedad de cánceres .
Tratamiento de COVID-19
La etopósido, un derivado de la podofilotoxina, ha sido recientemente redevelopedada con el propósito de tratar la tormenta de citoquinas en pacientes con COVID-19 .
Investigación sobre la Resistencia a los Fármacos
La podofilotoxina y sus congéneres de origen natural causan toxicidad sistémica y desarrollo de resistencia a los fármacos . Esto ha llevado a una investigación continua para mejorar la capacidad de administración de estos fármacos y buscar estrategias de optimización de la estructura .
Investigación sobre la Biodisponibilidad
La podofilotoxina y sus congéneres de origen natural tienen baja biodisponibilidad . La producción de derivados sintéticos que podrían ser suficientes para las limitaciones clínicas de estos compuestos naturales es un foco de investigación en curso .
Descubrimiento de Fuentes Renovables
El descubrimiento de fuentes renovables, incluido el origen microbiano de la podofilotoxina, es otro enfoque posible que se está explorando .
Investigación sobre el Mecanismo Molecular
Estudios extensos han revelado que los derivados de la podofilotoxina pueden inducir el arresto del ciclo celular G2/M y la rotura del ADN/ARN al dirigirse a la tubulina y la topoisomerasa II . Sin embargo, pocos estudios se dedican a explorar las interacciones entre los derivados de la podofilotoxina y las vías de señalización relacionadas con el cáncer aguas abajo .
Desarrollo de Nuevos Derivados
Se han desarrollado numerosos derivados de la podofilotoxina para abordar las principales limitaciones de la podofilotoxina, como la toxicidad sistémica, la resistencia a los fármacos y la baja biodisponibilidad .
Medicina Tradicional
Las plantas con alto contenido de podofilotoxina o análogos de la podofilotoxina se han utilizado ampliamente en la medicina tradicional durante mucho tiempo en diferentes culturas .
Safety and Hazards
When handling Podophyllotoxin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Numerous PTOX derivatives have been developed to address the major limitations of PTOX, such as systemic toxicity, drug resistance, and low bioavailability . With recent advances in computer-based artificial intelligence algorithms that could facilitate the development of nanoparticles, these issues may be addressed in the near future .
Mecanismo De Acción
Target of Action
Podophyllotoxone, also known as PTOX, primarily targets tubulin and DNA topoisomerase II . Tubulin is a protein that is crucial for the formation of the cell’s cytoskeleton, while DNA topoisomerase II is an enzyme that alters the topologic states of DNA during transcription. These targets play a significant role in cell division and DNA replication, respectively .
Mode of Action
PTOX and its derivatives exhibit significant anticancer effects by inhibiting tubulin and DNA topoisomerase II . This inhibition leads to cell cycle arrest and DNA breakage . Specifically, PTOX binds to the β-subset of microtubulin at the colchicine site and potently inhibits the microtubule assembly . This results in the arrest of the cell cycle at the G2/M phase .
Biochemical Pathways
The inhibition of tubulin and DNA topoisomerase II by PTOX affects several biochemical pathways. It induces cell cycle G2/M arrest and DNA/RNA breaks . Furthermore, PTOX can trigger apoptotic pathways (including caspase-3, -8, and -9 pathway) and activate pro-apoptotic ER stress pathways (increasing the expression levels of BiP, CHOP, IRE1-α, phosphorylated PERK, and phosphorylated JNK) .
Pharmacokinetics
PTOX and its naturally occurring congeners have low bioavailability . This is one of the major limitations of PTOX, along with systemic toxicity and drug resistance . Therefore, numerous PTOX derivatives have been developed to address these issues .
Result of Action
The molecular and cellular effects of PTOX’s action are significant. By inhibiting tubulin and DNA topoisomerase II, PTOX induces cell cycle arrest and DNA breakage . This leads to the death of cancer cells. Moreover, PTOX derivatives have selective high toxicity against various drug-resistant tumor cells .
Action Environment
The action, efficacy, and stability of PTOX can be influenced by environmental factors. It is known that PTOX derivatives can reduce the expression of proteins that regulate the tumor microenvironment (e.g., VEGF-A, STAT-3, ERK1/2, ERK-p, etc.), suggesting that these derivatives may affect tumor angiogenesis and invasion .
Propiedades
IUPAC Name |
(5aR,8aR,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCQYPPCSYRZOT-BKTGTZMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963905 | |
| Record name | 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477-49-6 | |
| Record name | Podophyllotoxone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(3,4,5-Trimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5aR-(5aα,8aβ,9α)]-5a,6,8a,9-Tetrahydro-9-(3,4,5-trimethoxyphenyl)-furo[3â??,4â??:6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Podophyllotoxone has the molecular formula [C22H20O8] [] and a molecular weight of 412.39 g/mol.
ANone: Yes, researchers have reported [13C NMR chemical shifts] [] for podophyllotoxone and several of its derivatives. Additionally, [X-ray analysis] [] has been used to determine its crystal structure, revealing details about its conformation and intermolecular interactions.
ANone: Research indicates that modifications to the hydroaromatic ring of podophyllotoxone can influence its biological activity. For example, the synthesis of podophyllohomotoxone and (4-spirooxymethylene)-desoxypodophyllotoxin from podophyllotoxone, achieved through reactions with nitrosomethyl urea and S,S-dimethyl-N-(p-toluenesulphenyl) sulfoximine respectively, highlights the possibility of altering the compound's structure and potentially its activity [].
ANone: Yes, C-4 carbon-substituted analogues of podophyllotoxin have been synthesized from podophyllotoxone, with some 4'-dimethylated derivatives showing promising in vitro antitumor activity. These derivatives exhibited equal activity against the human colon cell line HT116 and two multidrug-resistant cell lines [].
ANone: Research shows that several pinacol derivatives of podophyllotoxins, synthesized via reductive cross-coupling of podophyllotoxone with aldehydes and ketones, retain antimitotic activity. Notably, compounds with a 7β-OH configuration in the epipodopinacol series exhibited potent inhibition of tubulin polymerization, similar to podophyllotoxin [].
ANone: While podophyllotoxone itself may not be a catalyst, its unique structure with hydridic character at the C8 and C8' positions allows for interesting reactivity. For instance, an [I2-DMSO catalytic manifold] [] leverages this property to achieve green and selective dehydrogenative aromatization of podophyllotoxone, leading to valuable dehydropodophyllotoxin derivatives.
ANone: A study using a chick chorioallantoic membrane (CAM) model showed that podophyllotoxone did not exhibit significant antiangiogenic effects compared to other podophyllotoxin derivatives like deoxypodophyllotoxin, ketopicropodophyllotoxin, picropodophyllotoxin, and podophyllotoxin [].
ANone: Research suggests that podophyllotoxone exhibits inhibitory activity against human cancer cells, specifically human prostate cancer cells. Further investigation is needed to determine its mechanism of action and potential therapeutic applications [].
ANone: A study utilizing "quantity-weight-evidence" network toxicology identified podophyllotoxone as one of the potential toxic components in the ethanol extract of Dysosma versipellis. This research suggests that podophyllotoxone might contribute to hepatotoxicity by potentially interacting with specific targets and pathways [].
ANone: Yes, podophyllotoxone was first discovered as a natural product in Podophyllum hexandrum (Indian Podophyllum) []. It has also been identified in Podophyllum peltatum (American Podophyllum) and other Podophyllum species []. Additionally, podophyllotoxone has been found in plants belonging to the genus Dysosma, including D. aurantiocaulis, D. pleianthum [, ], and D. tsayuensis [].
ANone: While the exact biosynthetic pathway of podophyllotoxone is still under investigation, chemometric analysis suggests a [positive correlation between podophyllotoxone and both podophyllotoxin and demethylpodophyllotoxin]. This finding indicates a possible similarity in their biosynthetic pathways [].
ANone: [High-performance thin-layer chromatography (HPTLC) with densitometry] [] and [high-performance liquid chromatography coupled with UV detection (HPLC-UV)] [] are commonly employed techniques for the quantitative analysis of podophyllotoxone in plant materials. These methods offer good sensitivity and selectivity for the determination of podophyllotoxone and other lignans in complex matrices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)
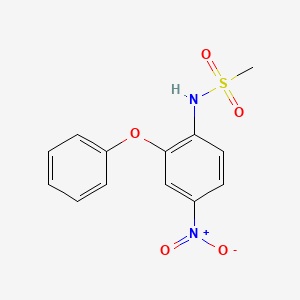
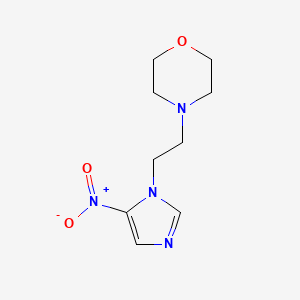
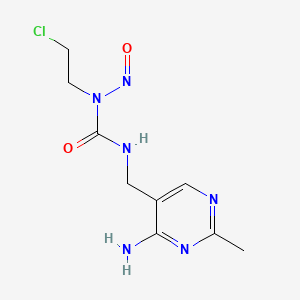
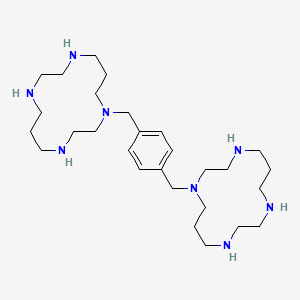
![2-chloro-5-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1678895.png)
